![molecular formula C7H9NO4S B071138 (1R,4S,5S,6S)-4-amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid CAS No. 191471-53-1](/img/structure/B71138.png)
(1R,4S,5S,6S)-4-amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid
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Overview
Description
(1R,4S,5S,6S)-4-amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C7H9NO4S and its molecular weight is 203.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
(1R,4S,5S,6S)-4-amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid, often referred to as a bicyclic amino acid derivative, has garnered attention for its potential biological activities, particularly in relation to the metabotropic glutamate receptors (mGluRs). This compound exhibits structural similarities to glutamate and has been studied for its pharmacological properties, particularly as a modulator of neurotransmission.
- Molecular Formula : C7H9NO4S
- Molecular Weight : 203.21 g/mol
- InChIKey : QBHIOYZCUZBIEN-MDASVERJSA-N
The compound features a bicyclic structure with two carboxylic acid groups and an amino group, which are critical for its biological activity.
The primary biological activity of this compound is linked to its interaction with metabotropic glutamate receptors (mGluRs), particularly mGlu2 and mGlu3 subtypes. These receptors are G-protein coupled receptors that play significant roles in modulating synaptic transmission and plasticity in the central nervous system.
Binding Affinity and Selectivity
Research indicates that this compound acts as an antagonist at mGlu2/3 receptors. The structure-activity relationship (SAR) studies have shown that modifications to the bicyclic scaffold can enhance binding affinity and selectivity towards specific mGlu receptor subtypes. For instance, cocrystallization studies have demonstrated how variations in substituents can influence receptor interactions and pharmacological profiles .
In Vitro Studies
In vitro assays have demonstrated that this compound can modulate glutamate-induced signaling pathways. The compound has been shown to inhibit the activation of mGlu2 receptors in cell lines expressing these receptors, suggesting its potential as a therapeutic agent for conditions related to glutamate dysregulation .
In Vivo Studies
In vivo studies utilizing animal models have provided insights into the compound's behavioral effects. Notably, it has exhibited antidepressant-like effects in mouse models when tested alongside standard behavioral assays such as the forced swim test (FST). These findings suggest that modulation of mGlu2 receptor activity may contribute to its antidepressant properties .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Antidepressant Activity : A study demonstrated that administration of this compound significantly reduced immobility time in the FST compared to control groups, indicating potential antidepressant effects mediated through mGlu2 receptor antagonism .
- Neuroprotective Effects : Another investigation explored the neuroprotective properties of this compound in models of excitotoxicity induced by excessive glutamate levels. Results indicated a reduction in neuronal cell death when treated with the compound prior to glutamate exposure .
Scientific Research Applications
LY404039 is primarily recognized as a selective agonist for metabotropic glutamate receptor subtype 2 (mGlu2), which plays a crucial role in modulating neurotransmission and has implications in various neurological conditions.
Pharmacological Applications
- Antipsychotic Potential :
- Anxiolytic Effects :
- Neuroprotective Properties :
Case Studies
Properties
CAS No. |
191471-53-1 |
---|---|
Molecular Formula |
C7H9NO4S |
Molecular Weight |
203.22 g/mol |
IUPAC Name |
(1R,4S,5S,6S)-4-amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid |
InChI |
InChI=1S/C7H9NO4S/c8-7(6(11)12)1-13-4-2(3(4)7)5(9)10/h2-4H,1,8H2,(H,9,10)(H,11,12)/t2-,3-,4+,7+/m1/s1 |
InChI Key |
QBHIOYZCUZBIEN-MDASVERJSA-N |
SMILES |
C1C(C2C(C2S1)C(=O)O)(C(=O)O)N |
Isomeric SMILES |
C1[C@]([C@@H]2[C@H]([C@@H]2S1)C(=O)O)(C(=O)O)N |
Canonical SMILES |
C1C(C2C(C2S1)C(=O)O)(C(=O)O)N |
Synonyms |
2-thia-4-aminobicyclo(3.1.0)hexane-4,6-dicarboxylic acid LY 389795 LY-389795 LY389795 |
Origin of Product |
United States |
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